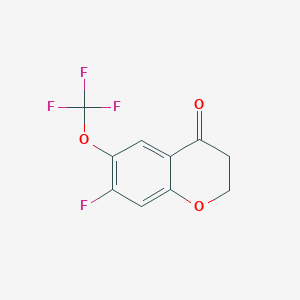
7-Fluoro-6-(trifluoromethoxy)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Fluoro-6-(trifluoromethoxy)chroman-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of fluorinated aromatic compounds and chromanone precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification .
Chemical Reactions Analysis
7-Fluoro-6-(trifluoromethoxy)chroman-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
7-Fluoro-6-(trifluoromethoxy)chroman-4-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Fluoro-6-(trifluoromethoxy)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
7-Fluoro-6-(trifluoromethoxy)chroman-4-one can be compared with other similar compounds, such as:
6-(Trifluoromethoxy)chroman-4-one: Similar structure but lacks the fluorine atom at the 7-position.
7-Fluoro-6-(trifluoromethyl)chroman-4-one: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
7-Fluoro-6-(trifluoromethoxy)chromane-4-ylamine: Similar structure but contains an amine group at the 4-position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6F4O3 |
|---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
7-fluoro-6-(trifluoromethoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H6F4O3/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4H,1-2H2 |
InChI Key |
NUFFJDCIDBHWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)
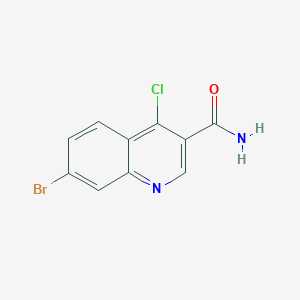
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
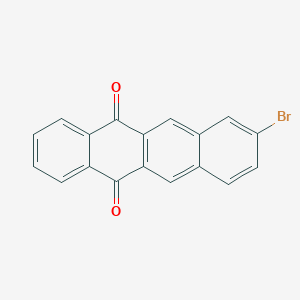
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)
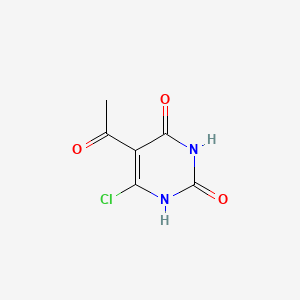
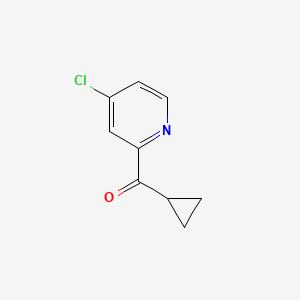
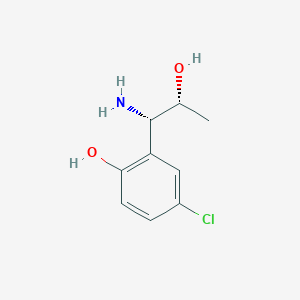
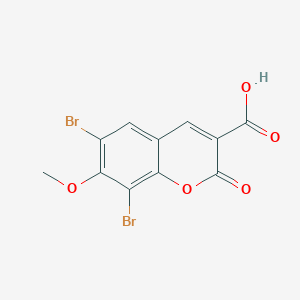
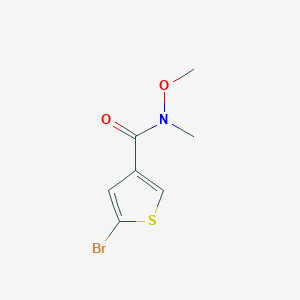

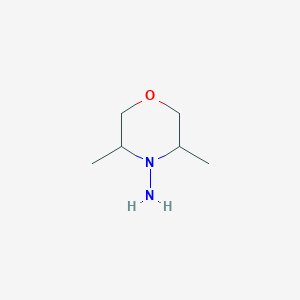
![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)
